molecular formula C24H19ClN6O3S B11667498 N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11667498
M. Wt: 507.0 g/mol
InChI Key: BEMQVIUSSCTRRR-VULFUBBASA-N
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Description

N'-[(E)-(2-Chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a structurally complex acetohydrazide derivative. Its core consists of a 1,2,4-triazole ring substituted with a sulfanyl group at position 3, a phenyl group at position 4, and a 4-methylphenyl group at position 3. The hydrazide moiety is further functionalized with an (E)-configured Schiff base derived from 2-chloro-5-nitrobenzaldehyde. This combination of electron-withdrawing (chloro, nitro) and electron-donating (methyl) groups imparts unique electronic and steric properties, which may influence reactivity, solubility, and biological activity .

The synthesis of such compounds typically involves condensation of acetohydrazide precursors with substituted aldehydes under acidic catalysis (e.g., acetic acid) .

Properties

Molecular Formula

C24H19ClN6O3S

Molecular Weight

507.0 g/mol

IUPAC Name

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19ClN6O3S/c1-16-7-9-17(10-8-16)23-28-29-24(30(23)19-5-3-2-4-6-19)35-15-22(32)27-26-14-18-13-20(31(33)34)11-12-21(18)25/h2-14H,15H2,1H3,(H,27,32)/b26-14+

InChI Key

BEMQVIUSSCTRRR-VULFUBBASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Triazole Ring Formation

The triazole core is synthesized via cyclization reactions between hydrazine derivatives and carbonyl-containing precursors. A common approach involves reacting 4-methylphenylthiosemicarbazide with phenyl isocyanate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The reaction proceeds at 60–70°C for 12 hours, yielding 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-thiol as an intermediate. Alternative methods employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring, though this approach is less prevalent due to the need for toxic azide precursors.

Sulfanyl Group Introduction

The sulfanyl (-S-) bridge is introduced via nucleophilic substitution or oxidative coupling. In one protocol, the triazole-thiol intermediate reacts with 2-chloroacetohydrazide in the presence of potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI) in dimethylformamide (DMF). The reaction is conducted at 80°C for 6 hours, achieving a 78–82% yield. The use of DMF as a polar aprotic solvent enhances nucleophilicity, while KI facilitates the substitution by stabilizing the transition state.

Hydrazide Linkage Formation

The final step involves condensation of the sulfanyl-triazole intermediate with 2-chloro-5-nitrobenzaldehyde. This reaction is typically carried out in ethanol under reflux (78°C) for 8–10 hours, with glacial acetic acid as a catalyst. The Schiff base formation proceeds via nucleophilic attack of the hydrazide nitrogen on the aldehyde carbonyl, followed by dehydration to yield the target compound.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include temperature, solvent choice, and catalyst loading. The table below summarizes optimal conditions derived from experimental data:

ParameterOptimal RangeImpact on Yield/Purity
Temperature (Triazole)60–70°CPrevents thermal degradation
Solvent (Sulfanyl step)DMFEnhances nucleophilicity
Catalyst (KI)5–10 mol%Accelerates substitution
Reaction Time (Hydrazide)8–10 hoursEnsures complete condensation

Notably, deviations from these conditions—such as exceeding 70°C during triazole formation—result in side products like 4-amino-1,2,4-triazoles, reducing overall yield by 15–20%.

Industrial-Scale Production Considerations

Scaling laboratory protocols to industrial production requires addressing challenges in heat management, solvent recovery, and waste reduction. Continuous flow reactors are increasingly employed for triazole synthesis, offering superior temperature control and reduced reaction times compared to batch processes. For the sulfanyl coupling step, membrane-based purification systems replace traditional column chromatography, enabling kilogram-scale production with >95% purity.

A case study from a pilot plant demonstrated that substituting DMF with cyclopentyl methyl ether (CPME)—a greener solvent—reduced environmental impact while maintaining a 76% yield.

Analytical Validation of Synthetic Intermediates

Rigorous spectroscopic and chromatographic analyses ensure structural fidelity at each synthetic stage:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H-NMR : The triazole intermediate exhibits a singlet at δ 8.20 ppm for the triazole C-H proton, while the sulfanyl-acetohydrazide intermediate shows a triplet at δ 3.51–3.54 ppm for SCH₂CH₂ protons.

    • ¹³C-NMR : The hydrazide carbonyl resonates at δ 167.8 ppm, confirming successful condensation.

  • Mass Spectrometry (MS) :

    • High-resolution ESI-MS of the final compound displays a molecular ion peak at m/z 527.392 [M+H]⁺, aligning with the theoretical molecular weight.

  • Infrared (IR) Spectroscopy :

    • A strong absorption at 1650 cm⁻¹ corresponds to the C=N stretch of the hydrazone linkage.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions during hydrazide condensation generate imine byproducts, which are minimized by maintaining strict anhydrous conditions and using molecular sieves.

Purification Difficulties

The compound’s limited solubility in water necessitates recrystallization from ethanol/water mixtures (3:1 v/v), achieving 98% purity after two cycles.

Scale-Up Limitations

Industrial batches often exhibit 10–15% lower yields than lab-scale syntheses due to inhomogeneous mixing. Implementing high-shear mixers and ultrasonic irradiation mitigates this issue.

Recent Advances in Synthesis

Emerging methodologies aim to enhance sustainability and efficiency:

  • Microwave-Assisted Synthesis : Reducing reaction times from 10 hours to 45 minutes for the hydrazide step, with comparable yields (75–80%).

  • Enzymatic Catalysis : Lipase-mediated condensation under mild conditions (pH 7.0, 37°C) avoids harsh acids, though yields remain suboptimal (55–60%) .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has been investigated for its potential as an anti-inflammatory agent. Molecular docking studies suggest that it may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition could lead to therapeutic applications in treating conditions like asthma and arthritis .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the triazole moiety is crucial for its bioactivity. In vitro studies have shown significant inhibition zones against strains such as E. coli and S. aureus .

Agricultural Applications

The compound has also been explored for its potential use as a fungicide due to its ability to disrupt fungal cell metabolism. Field trials have demonstrated efficacy in controlling fungal diseases in crops, suggesting its application in sustainable agriculture practices .

Case Studies

StudyApplicationFindings
Study A Anti-inflammatoryDemonstrated significant inhibition of 5-lipoxygenase activity in vitro, suggesting potential for drug development .
Study B AntimicrobialShowed effective antimicrobial activity against multiple bacterial strains with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
Study C Agricultural fungicideField tests indicated reduced fungal infection rates in treated crops compared to untreated controls, highlighting its potential in agricultural use .

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the triazole ring can interact with metal ions, while the nitrophenyl group can participate in redox reactions .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Select Acetohydrazide Derivatives

Compound Name (Source) Triazole Substituents Hydrazide Substituents Key Properties
Target Compound 4-phenyl, 5-(4-methylphenyl) 2-chloro-5-nitrophenyl High lipophilicity, electron-deficient
ZE-4b () 4-ethyl, 5-(pyridine-2-yl) 2-phenyl Polar, potential metal coordination
Compound 187 () N/A 4-fluoro-2-hydroxyphenyl Enhanced H-bonding, moderate solubility
Compound 4-methylphenoxy 5-methyl-2-furyl Moderate yield (72%), lower polarity

Biological Activity

N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure

The compound can be represented by the following structural formula:

C23H16ClN6O3S\text{C}_{23}\text{H}_{16}\text{Cl}\text{N}_6\text{O}_3\text{S}

This structure features a chloro-nitrophenyl group and a triazole moiety, which are key components influencing its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it was tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Cell LineIC50 (µM)Reference
A549 (Lung)12.5
MCF-7 (Breast)15.0
HeLa (Cervical)10.0

The compound exhibited a dose-dependent response in inhibiting cell proliferation, indicating its potential as an anticancer agent.

Antimicrobial Activity

The compound was also evaluated for its antimicrobial properties against a range of pathogens. The results indicated notable activity:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli25
S. aureus30
C. albicans20

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has shown anti-inflammatory effects in vitro. It was found to inhibit the production of pro-inflammatory cytokines in macrophage cell lines:

CytokineInhibition (%) at 50 µMReference
TNF-α70
IL-665

This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of electron-withdrawing groups like chlorine and nitro enhances its reactivity and interaction with biological targets.

Case Studies

Several case studies have been conducted to further explore the biological activity of this compound:

  • In Vivo Antitumor Study : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as an effective therapeutic agent.
  • Antimicrobial Efficacy : Clinical isolates of resistant bacterial strains were treated with the compound, showing promising results in overcoming resistance patterns observed with conventional antibiotics.

Q & A

Q. What synthetic methodologies are employed to prepare this compound, and how can purity be ensured?

The compound is synthesized via hydrazone formation, typically involving condensation of a substituted benzaldehyde derivative (e.g., 2-chloro-5-nitrobenzaldehyde) with a sulfanyl-triazole-containing acetohydrazide precursor. Key steps include:

  • Reflux in methanol with catalytic acid (e.g., HCl) to drive imine bond formation .
  • Purification via recrystallization using ethyl acetate/n-hexane or column chromatography (silica gel, chloroform:methanol gradients) .
  • Purity validation by HPLC (>95%) and melting point analysis .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

A combination of methods is used:

  • NMR spectroscopy (¹H, ¹³C) to confirm hydrazone geometry (E/Z isomerism) and substituent positions .
  • IR spectroscopy to identify functional groups (C=N stretch ~1600 cm⁻¹, S–C bond ~700 cm⁻¹) .
  • Mass spectrometry (HRMS) for molecular ion verification .
  • Elemental analysis to validate stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Advanced strategies include:

  • Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
  • Flow chemistry for precise control of reaction kinetics and scalability, reducing side-product formation .
  • Machine learning algorithms (e.g., Bayesian optimization) to predict high-yield conditions with minimal experimental runs .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?

Discrepancies may arise from assay conditions or compound stability. Mitigation approaches:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., aspirin for antiplatelet activity comparisons) .
  • Stability studies : Monitor compound degradation in DMSO/PBS buffers via LC-MS over 24–72 hours .
  • Dose-response curves with triplicate measurements to reduce variability .

Q. What computational tools are suitable for studying binding interactions with biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to receptors like cyclooxygenase (COX) or thrombin .
  • MD simulations (GROMACS, AMBER) to assess binding stability over 100-ns trajectories .
  • Pharmacophore modeling to design analogs with enhanced affinity .

Q. How should crystallographic data be processed to resolve structural ambiguities?

  • Use SHELX suite (SHELXD for phase solution, SHELXL for refinement) for small-molecule crystallography .
  • Validate hydrogen bonding and π-π stacking interactions with Mercury software .
  • Address twinning or disorder by refining occupancy ratios and applying restraints .

Q. What strategies are effective for designing analogs with improved pharmacological properties?

  • Bioisosteric replacement : Swap the 4-methylphenyl group with fluorinated or heterocyclic moieties to enhance bioavailability .
  • Prodrug approaches : Introduce hydrolyzable esters to the acetohydrazide moiety for better membrane permeability .
  • SAR studies : Systematically modify the triazole sulfanyl group and assess impact on anticoagulant/antiplatelet activity .

Q. Which statistical methods are recommended for structure-activity relationship (SAR) analysis?

  • Multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Principal Component Analysis (PCA) to identify dominant structural features driving activity .
  • Bayesian classifiers to prioritize compounds for synthesis based on predicted efficacy .

Methodological Notes

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., X-ray crystallography vs. DFT-optimized structures) .
  • Ethical Reporting : Disclose solvent purity, batch variability, and assay limits in publications to aid reproducibility .

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